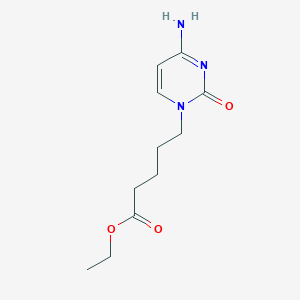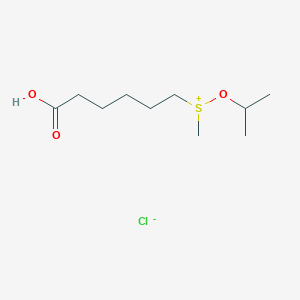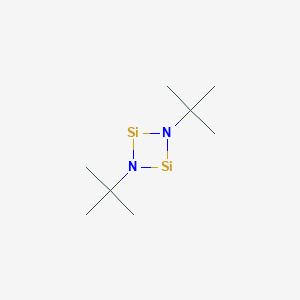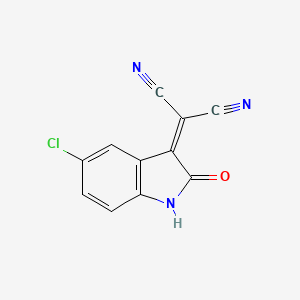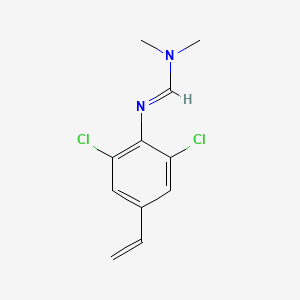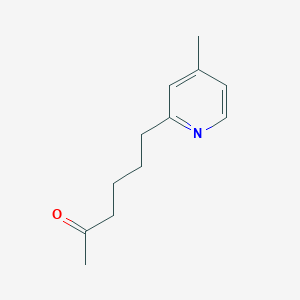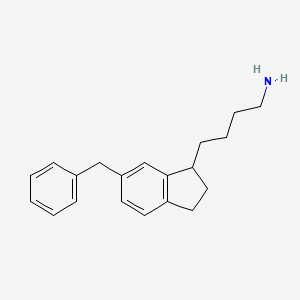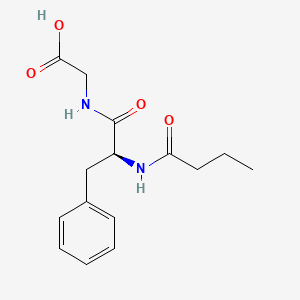![molecular formula C8H10N4S4 B12570353 1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl- CAS No. 159898-75-6](/img/structure/B12570353.png)
1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole, 2,2’-[1,2-ethanediylbis(thio)]bis[5-methyl-] is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties. The presence of sulfur and nitrogen atoms in the ring structure imparts unique reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with thiocyanates, thiosemicarbazides, or carbon disulfide. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the desired 1,3,4-thiadiazole derivatives . Another method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,4-thiadiazole derivatives include hydrazonoyl halides, thiocyanates, thiosemicarbazides, and carbon disulfide. Reaction conditions often involve the use of solvents like ethanol, methanol, or dichloromethane, and catalysts such as triethylamine or phosphorus oxychloride .
Major Products Formed
The major products formed from the reactions of 1,3,4-thiadiazole derivatives depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives with different functional groups.
Applications De Recherche Scientifique
1,3,4-Thiadiazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules and as ligands in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new pharmaceuticals
Medicine: Investigated for potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazole derivatives involves interactions with various molecular targets and pathways. For example, these compounds can inhibit the activity of enzymes involved in microbial growth, leading to their antimicrobial effects . Additionally, they may interact with DNA or proteins, disrupting cellular processes and leading to their therapeutic effects . The exact mechanism of action depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole derivatives can be compared with other heterocyclic compounds containing sulfur and nitrogen, such as:
1,2,4-Thiadiazole: Similar in structure but with different reactivity and biological properties.
1,3,4-Oxadiazole: Contains an oxygen atom instead of sulfur, leading to different chemical and biological activities.
1,2,4-Triazole: Contains three nitrogen atoms in the ring, resulting in unique reactivity and applications
The uniqueness of 1,3,4-thiadiazole derivatives lies in their ability to undergo a wide range of chemical reactions and their diverse biological activities, making them valuable in various fields of research and industry.
Propriétés
Numéro CAS |
159898-75-6 |
|---|---|
Formule moléculaire |
C8H10N4S4 |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
2-methyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H10N4S4/c1-5-9-11-7(15-5)13-3-4-14-8-12-10-6(2)16-8/h3-4H2,1-2H3 |
Clé InChI |
MZUQBBBNFRCIDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)SCCSC2=NN=C(S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

